2,4-Dichloropyridine

Palladium catalysis Cross-coupling Regioselectivity

2,4-Dichloropyridine (CAS 26452-80-2) is a halogenated pyridine derivative (C5H3Cl2N, MW: 147.99) with chlorine atoms occupying the 2- and 4-positions of the pyridine ring. This substitution pattern confers a unique reactivity profile that distinguishes it from other dichloropyridine isomers, enabling predictable, sequential functionalization in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Molecular Formula C5H3Cl2N
Molecular Weight 147.99 g/mol
CAS No. 26452-80-2
Cat. No. B017371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyridine
CAS26452-80-2
Synonyms2,4-Dichloro-pyridine; 
Molecular FormulaC5H3Cl2N
Molecular Weight147.99 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)Cl
InChIInChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H
InChIKeyTYPVHTOETJVYIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloropyridine (CAS: 26452-80-2): Core Properties and Industrial Relevance as a Pharmaceutical & Agrochemical Intermediate


2,4-Dichloropyridine (CAS 26452-80-2) is a halogenated pyridine derivative (C5H3Cl2N, MW: 147.99) with chlorine atoms occupying the 2- and 4-positions of the pyridine ring [1]. This substitution pattern confers a unique reactivity profile that distinguishes it from other dichloropyridine isomers, enabling predictable, sequential functionalization in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [2]. Commercially, 2,4-dichloropyridine is widely available in high purity (>98% by GC) and serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals (herbicides, insecticides), and advanced materials .

Why 2,4-Dichloropyridine Cannot Be Replaced by Other Dichloropyridine Isomers in Synthesis


Generic substitution among dichloropyridine isomers (e.g., 2,6- or 3,5-dichloropyridine) is not feasible due to fundamental differences in regioselectivity and reaction outcomes dictated by the specific chlorine substitution pattern [1]. While 2,4-dichloropyridine enables both predictable C2- and C4-selective functionalization under appropriate conditions (with reported C4-selectivities exceeding 10:1 using specific ligands or >99:1 under ligand-free conditions), other isomers like 2,5-dichloropyridine exhibit completely different site-selectivity profiles [2]. The position of chlorine atoms relative to the ring nitrogen directly impacts electronic distribution, steric accessibility, and the outcome of both cross-coupling and SNAr reactions, making 2,4-dichloropyridine uniquely suited for specific synthetic sequences [3].

Quantitative Differentiation: How 2,4-Dichloropyridine Outperforms Alternative Pyridine Building Blocks


C4-Selective Suzuki-Miyaura Coupling with >99:1 Site Selectivity Under Ligand-Free Conditions

2,4-Dichloropyridine exhibits unconventional site selectivity in Suzuki-Miyaura coupling. Under conventional conditions, cross-coupling typically occurs at the C2 position adjacent to nitrogen [1]. However, under ligand-free 'Jeffery' conditions, 2,4-dichloropyridine achieves C4-selective coupling with an exceptional >99:1 selectivity, representing an order-of-magnitude enhancement in selectivity compared to ligand-controlled methods that achieve approximately 10:1 C4-selectivity [1]. This C4 selectivity is unique to the 2,4-substitution pattern; analogous conditions enable the first C5-selective couplings of 2,5-dichloropyridine, but the 2,4-isomer provides access to a different regiochemical outcome [1].

Palladium catalysis Cross-coupling Regioselectivity

Ligand-Controlled C4-Selective Cross-Coupling with ∼10:1 Selectivity at Room Temperature

Using a sterically hindered N-heterocyclic carbene (NHC) ligand, 2,4-dichloropyridine undergoes room-temperature cross-coupling with high C4-selectivity (∼10:1) [1]. This represents the first highly selective method with broad scope for C4-coupling of these substrates, where selectivity is clearly under ligand control [1]. In contrast, conventional Pd-catalyzed cross-couplings of dihalogenated N-heteroarenes nearly always occur adjacent to nitrogen (C2 position) due to innate electronic bias [1].

Palladium catalysis N-heterocyclic carbenes C-C bond formation

Nickel-Catalyzed Selective Monoarylation of 2,4-Dichloropyridine with Controlled Ligand Sterics

In Ni-catalyzed Suzuki-Miyaura coupling, 2,4-dichloropyridine can undergo selective monoarylation versus diarylation depending on phosphine ligand choice . Ligands with Tolman cone angles between 136° and 157° (e.g., PPh2Me, PPh3) afford high selectivity for monoarylation, whereas more electron-rich trialkylphosphines yield predominantly diarylated products . This contrasts with the behavior of 2,6-dichloropyridine, which typically requires different ligand optimization strategies due to its symmetric substitution pattern and different steric environment.

Nickel catalysis Monoarylation Ligand design

Absolute C2-Selectivity in Stille Coupling Controlled by C3 Substituent Electronics

In Pd-catalyzed Stille coupling of 3-substituted 2,4-dichloropyridines with 2-furyl(tributyl)tin, the regioselectivity can be completely controlled by the electronic nature of the C3 substituent [1]. An amino group at C3 confers absolute selectivity for coupling at C-2, while a nitro substituent completely reverses the selectivity [1]. This electronic tuning capability is specific to the 2,4-dichloro substitution pattern, as other isomers (e.g., 2,5- or 2,6-dichloropyridine) lack the same spatial relationship between the reactive sites and the tunable C3 position.

Stille coupling Regioselectivity Electronic effects

Ortho-Selectivity in SNAr Reactions with Anionic Nucleophiles

In SNAr reactions with sodium ethoxide, 2,4-dichloropyridine exhibits strong ortho-selectivity, yielding approximately 90% of the 2-ethoxy-4-chloro product and only about 30% of the 4-ethoxy-2-chloro product [1]. This contrasts with the behavior of other dihaloaromatic substrates, where para-substitution often dominates. The observed ortho-preference is attributed to activating group-dependent coordination effects in nonpolar solvents [1].

Nucleophilic aromatic substitution Ortho-selectivity Solvent effects

Comparable Reactivity to 2,4-Dibromopyridine in Suzuki-Miyaura Coupling Despite Chlorine vs Bromine Leaving Group Difference

In a systematic study of Suzuki-Miyaura coupling using PEPPSI-type Pd-NHC catalysts, 2,4-dichloropyridine exhibited reactivity comparable to 2,4-dibromopyridine under Willans' conditions [1]. This is notable because bromine is typically a superior leaving group to chlorine in cross-coupling reactions. The comparable performance of the dichloro analog suggests that the 2,4-substitution pattern on pyridine provides sufficient activation to overcome the inherent lower reactivity of C-Cl bonds [1].

Suzuki-Miyaura coupling Halogen reactivity Catalyst screening

Optimal Applications for 2,4-Dichloropyridine Based on Validated Performance Metrics


Synthesis of C4-Functionalized Pyridine Derivatives via Ligand-Free Suzuki Coupling

For chemists seeking to prepare C4-arylated pyridines that retain the C2 chloride for subsequent derivatization, 2,4-dichloropyridine under ligand-free Jeffery conditions provides >99:1 C4-selectivity [1]. This protocol is particularly valuable for generating building blocks that are difficult to access via conventional C2-selective methods, with 71% of products synthesized via this methodology being previously unreported [1].

Sequential Derivatization via Controlled Monoarylation for Pharmaceutical Intermediates

2,4-Dichloropyridine is ideally suited for constructing complex pharmaceutical scaffolds that require sequential functionalization. Using Ni-catalyzed conditions with PPh2Me ligand, selective monoarylation at one chlorine site can be achieved while preserving the second chlorine for subsequent transformations [1]. This approach has been validated in the synthesis of CRF antagonists and kinase inhibitors, where the 2,4-dichloro substitution pattern enables the programmed introduction of diverse substituents [2].

Ortho-Selective SNAr for 2-Alkoxy/Aryloxy-4-chloropyridine Building Blocks

The strong ortho-selectivity (∼90% 2-substitution) observed in SNAr reactions with anionic nucleophiles makes 2,4-dichloropyridine the preferred substrate for preparing 2-substituted-4-chloropyridine intermediates [1]. This regioselective transformation is critical for accessing compounds where the C2 position requires nucleophilic introduction of oxygen or nitrogen functionality while preserving the C4 chloride for subsequent cross-coupling.

Ligand-Controlled C4-Selective Cross-Coupling for Underexplored Chemical Space

For discovery chemistry programs seeking novel pyridine scaffolds, 2,4-dichloropyridine combined with sterically hindered NHC ligands enables C4-selective cross-coupling with ∼10:1 selectivity at room temperature [1]. This methodology provides access to C4-functionalized products that have been largely underexplored in the literature, representing a strategic advantage for generating intellectual property and exploring structure-activity relationships [1].

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